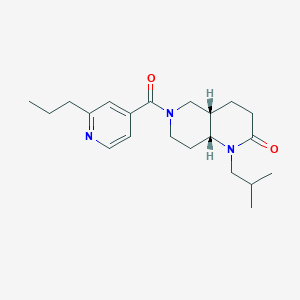![molecular formula C17H16F3N5 B5373073 N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5373073.png)
N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, commonly referred to as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a crucial role in the development and activation of B cells, a type of immune cell.
Wirkmechanismus
TAK-659 exerts its therapeutic effects by selectively inhibiting the activity of BTK, a key signaling molecule in the B cell receptor (BCR) pathway. BTK plays a critical role in the activation and survival of B cells, and its dysregulation has been implicated in the pathogenesis of various B cell-related diseases. By inhibiting BTK, TAK-659 blocks the downstream signaling events that lead to B cell activation and proliferation, thereby suppressing the immune response and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent and selective inhibition of BTK activity, leading to a decrease in B cell activation and proliferation, as well as a reduction in the production of inflammatory cytokines. TAK-659 has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo, through a mechanism that involves the inhibition of the NF-κB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of TAK-659 as a research tool is its high selectivity and potency for BTK inhibition, which allows for the specific targeting of B cell-related pathways. However, TAK-659 has some limitations as a research tool, including its cost and availability, as well as the potential for off-target effects and toxicity at higher doses.
Zukünftige Richtungen
Future research on TAK-659 will likely focus on its clinical development as a therapeutic agent for cancer and autoimmune diseases. In particular, ongoing clinical trials are investigating the safety and efficacy of TAK-659 in patients with CLL, MCL, RA, and SLE. Other future directions for research on TAK-659 may include the identification of biomarkers of response to treatment, the development of combination therapies with other targeted agents, and the exploration of its potential in other B cell-related diseases.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that starts with the preparation of the imidazole derivative, followed by the introduction of the pyrimidine moiety and the trifluoropropyl group. The final compound is obtained through a series of purification steps, including chromatography and crystallization.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating potent anti-tumor and immunomodulatory effects. In particular, TAK-659 has shown efficacy in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).
Eigenschaften
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5/c18-17(19,20)7-5-14-6-8-22-16(24-14)23-11-13-3-1-2-4-15(13)25-10-9-21-12-25/h1-4,6,8-10,12H,5,7,11H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXHTUDUOMWHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=CC(=N2)CCC(F)(F)F)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-5-ethoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372996.png)
![(4-fluoro-3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetic acid](/img/structure/B5373002.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5373007.png)
![methyl 3-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5373023.png)

![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5373038.png)


![N-(4-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5373065.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5373085.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(pyrrolidin-1-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373089.png)
![2-{4-[(tert-butylamino)methyl]phenoxy}acetamide](/img/structure/B5373101.png)
![1-{[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B5373102.png)